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molecular formula C16H15NO3S B8809507 2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole

2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole

Cat. No. B8809507
M. Wt: 301.4 g/mol
InChI Key: OWRCNKRRSJRMCC-UHFFFAOYSA-N
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Patent
US07118787B2

Procedure details

A solution of 3,4,5-trimethoxybenzaldehyde (19.7 g, 0.1 mol), 2-aminobenzenethiol (11.2 cm3, 0.105 mol) and dimethylsulfoxide acid (75 cm3) was heated under reflux for 24 hours. The cooled solution was added to water and extracted into ethyl acetate (3×50 cm3). The combined organic layers were dried (MgSO4), filtered and the filtrate evaporated down under reduced pressure. The solid residue was recrystallised from ethyl acetate to give 25.5 g (85.0%) of the desired product, mpt. 135° C.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[SH:22].CS(C)=O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[S:22][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[N:15]=2)[CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
11.2 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
75 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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